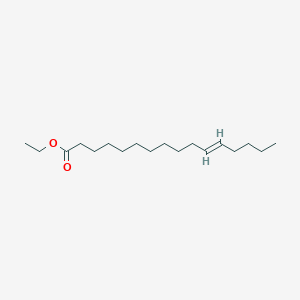

Ethyl E-11-hexadecenoate

Description

Structure

3D Structure

Properties

CAS No. |

428818-84-2 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

ethyl (E)-hexadec-11-enoate |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+ |

InChI Key |

ORDVGMQAZDTLDF-BQYQJAHWSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Chemical and Physical Properties

Ethyl E-11-hexadecenoate is formally the ethyl ester of (E)-11-hexadecenoic acid. mdpi.com Its molecular weight is approximately 282.46 g/mol . mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H34O2 | mdpi.comnih.gov |

| Molecular Weight | 282.46 g/mol | mdpi.com |

| IUPAC Name | ethyl (E)-hexadec-11-enoate | nih.gov |

| Synonyms | Ethyl (E)-11-hexadecenoate | nih.gov |

Synthesis

The synthesis of Ethyl E-11-hexadecenoate can be approached through both traditional chemical methods and emerging biotechnological routes.

Chemical synthesis of unsaturated esters like this compound typically involves the formation of the carbon-carbon double bond at a specific position and subsequent esterification.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org For this compound, this could involve the reaction of an appropriate aldehyde with a phosphorus ylide. The reaction generally provides good control over the geometry of the double bond, allowing for the specific synthesis of the (E)-isomer. wikipedia.orgorganic-chemistry.org The efficiency of the Wittig reaction can be influenced by the choice of solvent, with aqueous media sometimes offering accelerated reaction rates and high E-selectivity. acs.org

Olefin metathesis is another powerful tool for the formation of carbon-carbon double bonds. ias.ac.in Self-metathesis of unsaturated fatty acid esters can be used to produce longer-chain unsaturated diesters. researchgate.net Cross-metathesis between a shorter-chain unsaturated ester and another olefin can also be employed to construct the C16 backbone with the double bond at the 11th position. ias.ac.in Grubbs' catalysts are commonly used for these transformations. researchgate.net

Once the (E)-11-hexadecenoic acid is synthesized, it can be esterified with ethanol (B145695) to yield this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid.

The biotechnological production of fatty acid ethyl esters (FAEEs) is an area of growing research interest, offering a more sustainable alternative to chemical synthesis. lyellcollection.orgnih.gov While specific research on the microbial production of this compound is limited, the general principles and strategies developed for other FAEEs are applicable.

Engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, have been developed to produce various FAEEs. lyellcollection.orgnih.gov These microbes are metabolically engineered to overproduce fatty acids and the necessary alcohol (ethanol), and to express enzymes that catalyze the esterification reaction. Wax ester synthases are key enzymes in this process, catalyzing the esterification of fatty acyl-CoAs with alcohols. lyellcollection.org

Biosynthetic Pathways and Metabolic Intermediacy

Fatty Acid Biosynthesis Precursors

The construction of most insect pheromones, particularly those in the Lepidoptera order, originates from fatty acid biosynthesis. researchgate.netfrontiersin.org These pathways start with acetyl-CoA and utilize fatty acid synthase (FAS) to build saturated fatty acid chains. frontiersin.org

The primary precursor for the biosynthesis of ethyl E-11-hexadecenoate is hexadecanoic acid, also known as palmitic acid. vulcanchem.compnas.org This C16 saturated fatty acid is a central product of de novo fatty acid synthesis in many organisms, including insects. tandfonline.com In the context of pheromone production, hexadecanoic acid serves as the foundational substrate upon which specific modifications, such as the introduction of double bonds, occur. d-nb.infowikipedia.org In the butterfly Bicyclus martius sanaos, deuterium-labeling studies have confirmed that hexadecanoic acid is the direct precursor that undergoes desaturation to form the C16 unsaturated acid required for the pheromone. vulcanchem.com

Desaturation and Chain Elongation/Shortening Mechanisms

The generation of specific pheromone structures from saturated fatty acid precursors is primarily achieved through the actions of desaturase enzymes, which introduce double bonds, and sometimes through chain-shortening or elongation reactions. nih.govoup.com

While this compound has the trans (E) configuration, the corresponding cis (Z) isomer, (Z)-11-hexadecenoate, is a pivotal intermediate in the biosynthesis of numerous other insect pheromones. pnas.orgnih.gov For instance, in the processionary moth, Thaumetopoea pityocampa, the biosynthetic pathway begins with the Δ11 desaturation of palmitic acid to create (Z)-11-hexadecenoic acid. pnas.org This intermediate is then further modified in subsequent steps. pnas.org Similarly, in the moth Manduca sexta, (Z)-11-hexadecenoate is a known fatty acyl precursor to several aldehydic pheromone components. nih.gov Its prevalence as an intermediate highlights the modular nature of pheromone biosynthesis, where different final products can arise from a common precursor through the action of distinct enzymatic steps.

The critical step in the formation of the this compound precursor is the introduction of a double bond at the 11th carbon position of hexadecanoic acid. This reaction is catalyzed by a specific type of enzyme called a Δ11-desaturase. vulcanchem.comnih.gov

The stereochemistry of the resulting double bond (E or Z) is strictly controlled by the specific desaturase enzyme involved. pnas.org In the case of this compound synthesis in Bicyclus martius sanaos, a Δ11-desaturase is responsible for creating the E-configured double bond. vulcanchem.com Research on various moth species has identified different Δ11-desaturases, some of which produce Z isomers, E isomers, or a specific mixture of both, demonstrating the evolutionary diversification of these enzymes in creating species-specific signals. nih.govpnas.org

While not directly involved in the final step of ethyl ester formation, fatty acyl reductases (FARs) are another crucial class of enzymes in many related pheromone biosynthetic pathways. bohrium.comnih.gov FARs catalyze the reduction of fatty acyl-CoA precursors to their corresponding fatty alcohols. frontiersin.orgnih.gov These alcohols can then be used directly as pheromone components or be further modified, for example, by oxidation to aldehydes or acetylation to acetate (B1210297) esters. frontiersin.orgplos.org The substrate specificity of these reductases plays a key role in determining the final composition of multi-component pheromone blends in many moth species. bohrium.comnih.gov

Fatty acid precursors destined for pheromone biosynthesis are often stored within the pheromone gland in the form of triacylglycerols (TGs). nih.govnih.gov Studies on the moth Heliothis virescens have shown that topically applied hexadecanoic acid is rapidly incorporated into the gland's lipid pool, with the vast majority being found in TGs. nih.gov The pheromone precursor, (Z)-11-hexadecenoate, is also found predominantly stored in TGs. nih.gov This storage mechanism is thought to modulate the intracellular concentrations of free fatty acids and their acyl-CoA thioesters, ensuring a ready supply of precursors for the final enzymatic steps of pheromone synthesis, which can be triggered by hormonal signals. nih.govnih.govnih.gov This demonstrates that TGs act as a dynamic reservoir, holding the building blocks for pheromone production until they are needed. researchgate.net

Esterification Processes

The final step in the biosynthesis of this compound is the esterification of the (E)-11-hexadecenoic acid precursor with ethanol (B145695). vulcanchem.com This process is distinct from the more commonly studied pheromone pathways that result in alcohols, aldehydes, or acetate esters. frontiersin.org

In the butterfly Bicyclus martius sanaos, labeling experiments have shown that the ethanol moiety is derived from the metabolism of the amino acid L-alanine. vulcanchem.com This pathway is analogous to the biosynthesis of another ethyl ester pheromone, ethyl oleate (B1233923), in the honey bee (Apis mellifera). researchgate.net In honey bees, ethyl oleate is synthesized from oleic acid and free ethanol, highlighting that the enzymatic machinery for producing ethyl esters of fatty acids exists in different insect orders. researchgate.net The esterification reaction joins the fatty acyl precursor to the alcohol, completing the synthesis of the volatile pheromone molecule. vulcanchem.com

Enzymatic Esterification (e.g., α/β-Hydrolases in related pheromones)

The final step in the biosynthesis of this compound is an esterification reaction. In the butterfly Bicyclus martius sanaos, the compound is synthesized when (E)-11-hexadecenoic acid is esterified by ethanol. vulcanchem.com The ethanol required for this process is derived from the metabolism of L-alanine. vulcanchem.com This pathway highlights a direct link between amino acid metabolism and pheromone production.

While the specific enzyme responsible for this esterification in Bicyclus has not been definitively identified, research on analogous ethyl ester pheromones in other insects provides significant insight. In the honey bee (Apis mellifera), for example, the primer pheromone ethyl oleate is synthesized via the esterification of oleic acid and ethanol. researchgate.netnih.gov This reaction is catalyzed by two secreted α/β-hydrolases (BeeBase IDs: GB11403 and GB13365). researchgate.netnih.gov These types of enzymes are part of a large superfamily known as α/β hydrolases, which are known to be involved in processing hormones and pheromones in insects. frontiersin.orgmdpi.com The reaction mechanism for these esterases typically involves a two-step process where a serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the fatty acid, leading to the release of the ethyl ester. frontiersin.org

Table 1: Enzymes Involved in Related Ethyl Ester Pheromone Biosynthesis

| Organism | Pheromone | Enzyme Class | Specific Enzymes (ID) | Reference |

|---|---|---|---|---|

| Honey Bee (Apis mellifera) | Ethyl Oleate | α/β-Hydrolase | GB11403, GB13365 | researchgate.netnih.gov |

Metabolic Flux and Regulation in Organisms

The production of this compound is tightly regulated, involving the controlled flow of metabolites (metabolic flux) through specific pathways. The biosynthesis begins with common fatty acids, which are then modified by a series of enzymes to produce the final pheromone.

In Bicyclus martius sanaos, the precursor fatty acid, hexadecanoic acid, is first acted upon by a Δ11-desaturase enzyme, which introduces the characteristic double bond at the 11th position. vulcanchem.com The activity of such desaturases is a critical regulatory point in the biosynthesis of many insect pheromones, directing the flow of fatty acid precursors into the pheromone production line. core.ac.uk

Regulation is also evident at the level of enzyme expression. In honey bees, the expression of the α/β-hydrolase GB11403, which is involved in ethyl oleate synthesis, is significantly upregulated in forager bees compared to nurse bees. researchgate.netnih.gov This differential expression is linked to the bee's exposure to ethanol from fermented nectar, a key substrate for the pheromone's synthesis. researchgate.netnih.gov The resulting pheromone, ethyl oleate, then acts to delay the developmental transition of younger bees into foragers, demonstrating a sophisticated feedback loop that regulates colony social structure. researchgate.net This suggests that the biosynthesis of ethyl esters like this compound is likely controlled by both the availability of precursors (such as ethanol and specific fatty acids) and the regulated expression of key enzymes like desaturases and esterases. vulcanchem.comresearchgate.net

Interaction with Lipid Metabolism Enzymes in Microorganisms (e.g., Saccharomyces cerevisiae)

This compound and related fatty acid ethyl esters (FAEEs) are known metabolites in various microorganisms, including the yeast Saccharomyces cerevisiae. brocku.casemanticscholar.orgnih.govmdpi.com Their presence indicates an interaction with the organism's native lipid metabolism.

In S. cerevisiae, FAEEs are synthesized from ethanol and acyl-CoA molecules, which are central intermediates in lipid metabolism. researchgate.net The enzymes responsible for this synthesis are primarily esterases encoded by the genes EHT1 and EEB1. researchgate.net The production of these esters is intrinsically linked to the metabolic state of the yeast, particularly pathways involving fatty acid and ethanol production. mdpi.com For instance, research on the related compound ethyl 9-hexadecenoate in yeast has shown it can influence the very enzymes involved in fatty acid synthesis and degradation, suggesting a role in modulating lipid metabolism.

Studies analyzing the volatile compounds produced during wine fermentation by S. cerevisiae have consistently identified this compound, although often in small quantities. brocku.canih.govmdpi.com The amount produced can be influenced by the specific yeast strain and fermentation conditions, which alter the metabolic flux. nih.govmdpi.com For example, the high concentrations of ethanol produced during fermentation can influence the composition of the yeast's cell membrane, increasing the proportion of unsaturated fatty acids, which are precursors for esters like this compound. mdpi.com

Table 2: Detection of this compound in Yeast Fermentation

| Study Subject | Yeast Species | Compound Detected | Reference |

|---|---|---|---|

| Sparkling Wine | Saccharomyces cerevisiae | This compound | brocku.ca |

| Cold Climate Grape Wine | Saccharomyces cerevisiae | This compound | semanticscholar.org |

| Semi-Sweet White Wine | Saccharomyces cerevisiae & S. kudravzevii | This compound | nih.gov |

| Blueberry Wine | Wickerhamomyces anomalus | This compound | mdpi.com |

This evidence underscores the integration of this compound synthesis within the broader network of lipid metabolism in microorganisms, where it exists as a natural product of yeast fermentation.

Ecological and Inter Species Communication Roles

Semio-chemical Functions as Pheromones and Kairomones

While the specific isomer Ethyl E-11-hexadecenoate has been identified in the context of fermentation, research into its role as a pheromone often focuses on other isomers, such as (Z)-9, (E)-9, and (Z)-11-hexadecenoate. These related compounds serve as crucial chemical messengers for various insect species.

The function of ethyl hexadecenoate isomers as sex pheromones has been identified in several insect species, though the specific isomer varies.

Syndipnus rubiginosus : In the parasitoid wasp Syndipnus rubiginosus (family Ichneumonidae), it is the isomer ethyl (Z)-9-hexadecenoate that functions as a female-produced sex pheromone. researchgate.net This compound is highly potent, attracting males at nanogram levels and triggering courtship attempts. researchgate.netfu-berlin.de Field studies have shown that approximately 100 ng of this substance is sufficient to attract males. researchgate.netresearchgate.net

Bactrocera correcta : For the guava fruit fly, Bactrocera correcta, the isomer ethyl (E)-9-hexadecenoate was identified as one of five major chemical compounds in the rectal glands of virgin females. mdpi.comnih.gov These compounds' quantities fluctuate with age, peaking when females are sexually mature. mdpi.comnih.gov The blend of these chemicals is attractive to both males and females, suggesting a role in intraspecific communication and mate selection. mdpi.comnih.gov

Eurytomidae : While ethyl 9-hexadecenoate has been generally considered as a potential sex pheromone in the Hymenoptera family Eurytomidae, specific research on species within this family has identified different active compounds. researchgate.netnih.gov For instance, a study on the Korean apricot wasp, Eurytoma maslovskii, identified 2,10-dimethyldodecyl propionate (B1217596) and 2,8-dimethyldecyl propionate as the key components of its sex pheromone. dntb.gov.uanih.gov

Braconidae : Similar to Eurytomidae, ethyl 9-hexadecenoate has been noted as a possible sex pheromone in the Braconidae family. researchgate.netoup.com However, detailed studies on braconid species often reveal other compounds. For example, in Macrocentrus grandii, the pheromone was identified as (3S,5R,6S)-3,5-dimethyl-6-(methylethyl)-3,4,5,6-tetrahydropyran-2-one. researchgate.netdntb.gov.ua The courtship and mating behavior in many braconid species are mediated by complex chemical cues, often involving cuticular hydrocarbons. cirad.fr

The specificity of pheromone blends is critical for ensuring that communication occurs only between individuals of the same species, preventing unproductive mating attempts.

In Bactrocera correcta, the specific blend of compounds released by females, which includes an ethyl hexadecenoate isomer, likely plays a role in intraspecific communication, allowing flies to recognize suitable mates. mdpi.com The study on Syndipnus rubiginosus demonstrated a high degree of species specificity, as its pheromone, ethyl (Z)-9-hexadecenoate, showed no cross-attraction with the sympatric parasitoid species S. gaspesianus. researchgate.net This specificity underscores the role of such compounds in maintaining reproductive isolation between closely related species. In many tephritid fruit flies, cuticular hydrocarbons (CHs) are also crucial for mate recognition. researchgate.net

Pheromones are essential triggers for a sequence of courtship and mating behaviors.

In the butterfly Bicyclus martius sanaos, the male produces ethyl (Z)-11-hexadecenoate from its wing glands to attract females. researchgate.net

For the fruit fly Bactrocera dorsalis, a blend of four female-specific semiochemicals, including ethyl cis-9-hexadecenoate , signals female maturity and incites male courtship behaviors. pnas.orgoup.com The concentration of these compounds increases as the female matures, correlating with higher copulation success. pnas.org

In the parasitoid wasp Syndipnus rubiginosus, the female-produced ethyl (Z)-9-hexadecenoate triggers anemotaxis (upwind flight) and courtship attempts in males. researchgate.net Similarly, in many parasitic wasps, female-released pheromones elicit specific male behaviors such as wing fanning, a key component of the courtship ritual. smolecule.com

Table 1: Pheromonal Activity of Ethyl Hexadecenoate Isomers in Specific Insect Species

| Species | Isomer | Function | Family |

|---|---|---|---|

| Syndipnus rubiginosus | Ethyl (Z)-9-hexadecenoate | Female sex pheromone | Ichneumonidae |

| Bactrocera correcta | Ethyl (E)-9-hexadecenoate | Component of female pheromone blend | Tephritidae |

| Bactrocera dorsalis | Ethyl cis-9-hexadecenoate | Component of female aphrodisiac blend | Tephritidae |

| Bicyclus martius sanaos | Ethyl (Z)-11-hexadecenoate | Male sex pheromone | Nymphalidae |

| Eurytomidae family | Ethyl 9-hexadecenoate | Considered as a potential sex pheromone | Eurytomidae |

| Braconidae family | Ethyl 9-hexadecenoate | Considered as a potential sex pheromone | Braconidae |

Influence on Microbial Ecology and Fermentation Processes

This compound is one of many volatile organic compounds (VOCs) produced during microbial fermentation. These esters contribute significantly to the final characteristics of fermented foods and beverages.

Fatty acid ethyl esters, including various hexadecenoate isomers, are known metabolites in yeast, particularly Saccharomyces cerevisiae. nih.gov These compounds are involved in lipid metabolism and can influence the growth and efficiency of yeast during fermentation. nih.gov The production of esters is closely linked to the metabolic activity of yeast, which converts substrates from raw materials into a wide array of flavor and aroma compounds. semanticscholar.org The interaction between different yeast species in mixed cultures can also modify the regulation of genes involved in ester formation, thereby affecting fermentation outcomes. mdpi.com

Wine : In the production of white wine, This compound was detected in higher concentrations in wines produced by sequential fermentation with Metschnikowia pulcherrima and Saccharomyces cerevisiae compared to monoculture fermentations. nih.gov Its presence is part of a complex profile of volatile compounds that determines wine quality and distinctiveness. mdpi.comfoodandnutritionjournal.org

Fermented Beverages and Foods : The compound has also been noted in other fermented products. For example, esters including ethyl 9-hexadecenoate contribute fruity, floral, and buttery aromas to cactus-based fermented beverages. semanticscholar.org In fermented red sour soup, various ethyl esters, including ethyl 9-hexadecenoate, are produced and are associated with the metabolic activity of bacteria such as Clostridium. semanticscholar.org It has also been identified in fermented rice bran, where esters are the major volatile constituents. researchgate.netnih.gov

Table 2: Presence of Ethyl (E)-11-hexadecenoate in Fermented Products

| Fermented Product | Yeast/Microbe Combination | Role/Observation |

|---|---|---|

| Cold Climate White Wine | Metschnikowia pulcherrima + Saccharomyces cerevisiae | Increased concentration in mixed culture fermentation. nih.govfoodandnutritionjournal.org |

| Apple Brandy | Saccharomyces cerevisiae SafSpirit HG-1 | Identified as a volatile component. foodandnutritionjournal.org |

| Highland Barley Yellow Wine | Mixed fermentation starter | Detected as a volatile ester compound. |

| Blueberry Wine | Candida glabrata + Saccharomyces cerevisiae | Detected in co-fermentation samples. |

Other Biological Activities and Interactions

Potential Bioactivity in Plant Defense Mechanisms

This compound has been identified as a constituent in plants, where its presence suggests a potential role in defense and interaction with the surrounding environment.

Research into the chemical composition of the essential oil from the leaves of Vitex negundo (five-leaved chaste tree) has identified ethyl-9-hexadecenoate as a notable component. nih.gov The essential oils of V. negundo have demonstrated insecticidal and larvicidal properties against various pests, including the fall armyworm (Spodoptera frugiperda) and the dengue vector mosquito (Aedes aegypti). researchgate.netscielo.brscielo.br While the bioactivity is often attributed to the synergistic effects of the entire complex mixture of compounds within the essential oil, the presence of this compound within this defensively active matrix points to its potential contribution to the plant's protective mechanisms against herbivores and pathogens. nih.govresearchgate.net

Further evidence of its role in plant interactions comes from studies on the rhizosphere of Panax notoginseng (notoginseng). In an investigation into the continuous cropping obstacle (CCO), a phenomenon where the long-term cultivation of a single crop leads to soil quality degradation and reduced yield, "E-11-Hexadecenoic acid, ethyl ester" was identified among the liposoluble components in the soil. The accumulation of specific organic compounds, including various esters, in the rhizosphere is linked to allelopathic effects, which can inhibit the growth of other plants or influence soil microbial communities. ekb.egresearchgate.net Allelopathy is a key plant defense and competition strategy, suggesting that this compound, as a soil-present allelochemical, may be actively involved in mediating plant-plant and plant-microbe interactions. researchgate.net

Chemo-signaling in Mammalian Contexts

In the animal kingdom, particularly among mammals, this compound is a documented component of chemical signaling, playing a role in social and reproductive behaviors.

The most definitive evidence comes from studies of the Tasmanian short-beaked echidna (Tachyglossus aculeatus setosus), an egg-laying mammal. doi.orgresearchgate.net Chemical analysis of odorous secretions from the cloaca and spurs of echidnas identified a complex bouquet of 186 different compounds, including "Ethyl 11-hexadecenoate". doi.orgfrontiersin.org These chemical signals are considered vitally important for echidnas, which are typically solitary animals. doi.orglibguides.com The secretions are believed to be used to attract and locate mates during the breeding season. doi.orgresearchgate.net The significant variation in the chemical profiles between sexes and among individuals suggests that this blend of compounds, including a series of ethyl esters, can convey complex information regarding an individual's identity, sex, and reproductive status. doi.orgresearchgate.net The use of scent-marking by dragging their cloaca allows for this information to be deposited in the environment, facilitating communication "at a distance". libguides.com

Research Findings Summary

| Organism | Context of Finding | Key Finding |

| Vitex negundo | Analysis of essential oil components and bioactivity. | Identified as a constituent of the essential oil, which exhibits insecticidal and larvicidal properties. nih.govsciengine.com |

| Panax notoginseng | Investigation of rhizosphere soil chemistry and allelopathy. | Detected in rhizosphere soil, where accumulated allelochemicals contribute to continuous cropping obstacles. |

| Tachyglossus aculeatus setosus (Short-beaked Echidna) | Analysis of chemical composition of odorous secretions. | Identified as a component of a complex scent signature used for chemical communication, likely in attracting mates. doi.orgresearchgate.net |

Advanced Analytical Methodologies for Identification and Quantification

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of Ethyl E-11-hexadecenoate is its extraction from the source material, which can range from insect glands to plant tissues. The choice of extraction technique is dictated by the chemical properties of the analyte—a long-chain fatty acid ethyl ester—and the nature of the sample matrix. The primary objective is to achieve the highest possible recovery of the target compound while minimizing the co-extraction of interfering substances.

Distillation and Vapor Phase Extraction (e.g., Steam Distillation, Stir Bar Sorptive Extraction)

For volatile and semi-volatile compounds, methods that sample the vapor phase can be exceptionally effective and provide a profile that is more representative of an organism's emitted odor.

Steam Distillation is a classic technique used to isolate volatile oils from natural materials. researchgate.net In this process, steam is passed through the sample matrix, causing the volatile compounds to vaporize at temperatures lower than their boiling points. The resulting vapor mixture is then cooled and condensed, allowing the immiscible organic compounds to be separated from the aqueous phase. researchgate.net This method is particularly useful for obtaining larger quantities of volatile components from bulk plant materials. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is a more modern, solvent-free technique that offers extremely high sensitivity for enriching organic compounds from both aqueous and gaseous samples. nih.govresearchgate.net SBSE utilizes a magnetic stir bar coated with a layer of a sorbent polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). researchgate.nethplc.eu The stir bar is either placed directly into a liquid sample or suspended in the headspace above a sample. nih.gov As the bar stirs or is exposed to the vapor, analytes partition from the sample matrix into the PDMS phase. researchgate.net The amount of sorptive phase on an SBSE stir bar is significantly greater than that on a solid-phase microextraction (SPME) fiber, leading to higher recovery and sensitivity. researchgate.net After extraction, the analytes are thermally desorbed from the stir bar directly into a gas chromatograph for analysis.

Chromatographic Pre-purification (e.g., Florisil Column Chromatography)

Following initial extraction, the crude extract is often complex and contains numerous compounds that can interfere with the final analysis. Therefore, a pre-purification or "cleanup" step is frequently necessary.

Florisil Column Chromatography is a type of liquid-solid adsorption chromatography used to separate target analytes from interfering substances. Florisil® is a trade name for a synthetic magnesium silicate (B1173343) that acts as a polar adsorbent. nist.gov It is particularly effective for separating hydrophobic compounds like lipids and chlorinated hydrocarbons from more polar co-extractives. nist.govnist.gov In a typical procedure, the crude extract is loaded onto a column packed with Florisil. A nonpolar solvent, such as hexane, is then used to elute the nonpolar compounds, including this compound, while more polar interfering compounds are retained on the polar Florisil stationary phase. nist.gov By carefully selecting the elution solvents (often in a gradient of increasing polarity), fractions containing compounds of different polarities can be selectively collected, significantly simplifying the mixture before final chromatographic analysis.

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components for identification and quantification. For a compound like this compound, gas chromatography is the primary analytical tool, while high-performance liquid chromatography serves as a powerful method for purification.

Gas Chromatography (GC) with High-Resolution Columns

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the definitive technique for the analysis of volatile and semi-volatile compounds such as fatty acid esters. globalresearchonline.net The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inner wall of a long, thin capillary column.

High-resolution separations are achieved using narrow-bore capillary columns (e.g., 0.25 mm internal diameter) with lengths typically around 30 meters. globalresearchonline.netteledynelabs.com The choice of stationary phase is critical for achieving separation. For a moderately nonpolar compound like this compound, a common and effective stationary phase is a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., Elite-5MS, TG-5MS). globalresearchonline.netwaters.com This type of column separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds. waters.com

The GC oven temperature is programmed to increase over the course of the analysis. A typical program might start at a lower temperature (e.g., 110°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C), where it is held for several more minutes. journalijar.comglobalresearchonline.net This temperature programming allows for the separation of compounds with a wide range of volatilities in a single analytical run. The separated compounds are then detected, most commonly by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification based on their mass spectra. mdpi.comthermofisher.com

Table 2: Typical GC-MS Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Elite-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation based on boiling point and polarity. |

| Carrier Gas | Helium at ~1 mL/min | Inert mobile phase to carry analytes through the column. |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | Introduces the sample onto the column; splitless for trace analysis. |

| Oven Program | e.g., 110°C (2 min), then 10°C/min to 280°C (9 min) | Separates compounds based on volatility. |

| Detector | Mass Spectrometer (MS) | Identifies compounds based on mass-to-charge ratio and fragmentation pattern. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |

High-Performance Liquid Chromatography (HPLC) for Purification

While GC is ideal for analysis, High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, is a powerful technique for the purification and isolation of specific compounds from a mixture. phenomenex.comnih.gov Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, with the goal of collecting purified fractions of the target compound. nih.gov

For a moderately nonpolar ester like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) particles chemically bonded with C18 hydrocarbon chains), and the mobile phase is polar (e.g., a mixture of methanol (B129727) and water or acetonitrile (B52724) and water).

The purification process often begins with method development on a smaller, analytical-scale column to find the optimal mobile phase composition that provides good separation of the target compound from its impurities. lcms.cz Once optimized, the method is scaled up to a larger preparative column. The sample is dissolved in a suitable solvent and injected onto the column. As the mobile phase flows through, compounds are separated based on their hydrophobicity; more nonpolar compounds (like long-chain esters) are retained longer on the nonpolar stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to effectively elute compounds with varying polarities. researchgate.net A detector (typically UV, although less effective for esters without a chromophore, or an evaporative light-scattering detector (ELSD)) monitors the column effluent, and a fraction collector is used to automatically collect the purified compound as it elutes. lcms.czresearchgate.net This technique can yield milligram-to-gram quantities of the pure compound for further research. researchgate.net

Multidimensional Gas Chromatography (e.g., GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful separation technique with significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This methodology is particularly advantageous for analyzing complex matrices containing numerous fatty acid esters or insect pheromone components, where isomeric co-elution is a common challenge. gcms.czcopernicus.org

In a typical GC×GC system, the effluent from a primary analytical column is subjected to continuous, rapid sampling (modulation) and re-injection onto a second, shorter column with a different stationary phase. copernicus.orgmdpi.com This "orthogonal" separation, where the two columns separate compounds based on different chemical properties (e.g., polarity and volatility), results in a two-dimensional chromatogram with highly resolved peaks. gcms.cz For the analysis of fatty acid ethyl esters like this compound, a common setup involves a non-polar primary column and a more polar secondary column. dlr.de

When coupled with a detector like a Time-of-Flight Mass Spectrometer (GC×GC-TOFMS) or a Flame Ionization Detector (GC×GC-FID), this technique allows for both confident identification based on mass spectra and accurate quantification. dlr.denih.gov The structured nature of the GC×GC chromatogram, where chemically related compounds often appear in distinct patterns, further aids in the identification process. gcms.cz

Table 1: Illustrative GC×GC Column Configuration for Fatty Acid Ethyl Ester Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX50) |

| Typical Length | 30–60 m | 1–2 m |

| Separation Principle | Primarily by boiling point/volatility | Primarily by polarity |

| Modulation Period | 2–8 seconds | N/A |

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the unambiguous structural elucidation of this compound. These techniques provide detailed information on molecular weight, elemental composition, fragmentation patterns, and the specific configuration of chemical bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental tool for determining the structure of volatile compounds like this compound. The mass spectrum provides the mass-to-charge ratio (m/z) of the intact ionized molecule (molecular ion) and a series of fragment ions, which form a characteristic pattern. nih.govlibretexts.org

For this compound (C₁₈H₃₄O₂), the molecular ion peak (M⁺) is observed at m/z 282, confirming its molecular weight. nist.gov The fragmentation pattern is highly informative for identifying it as a long-chain fatty acid ethyl ester. nih.govresearchgate.net Key diagnostic fragments include:

A peak at m/z 88: This is a prominent peak resulting from a characteristic process known as the McLafferty rearrangement, which is indicative of an ethyl ester. tdx.cat

Loss of an ethoxy group: A fragment resulting from the loss of the ethoxy group (•OCH₂CH₃, 45 Da) from the molecular ion, appearing at m/z 237.

A series of aliphatic fragments: A cluster of peaks separated by 14 Da (corresponding to CH₂ units) is typically observed, which is characteristic of the long hydrocarbon chain. libretexts.org

Table 2: Key Mass Fragments of this compound in EI-MS

| m/z Value | Ion/Fragment | Significance |

| 282 | [C₁₈H₃₄O₂]⁺ | Molecular Ion (M⁺) |

| 237 | [M - 45]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement product |

| 55, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Alkenyl fragments from the hydrocarbon chain |

Infrared (IR) Spectroscopy for Double-Bond Configuration

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and determine stereochemical details, such as the configuration of a double bond. spectroscopyonline.com The key to differentiating between E (trans) and Z (cis) isomers lies in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). alfa-chemistry.com

The E (trans) configuration of the C=C double bond in this compound is confirmed by the presence of a distinct and often strong absorption band corresponding to the out-of-plane C-H bending (wagging) vibration. This peak characteristically appears in the range of 960–975 cm⁻¹. spectroscopyonline.comalfa-chemistry.com The corresponding vibration for a cis double bond occurs at a much lower frequency (typically 675–730 cm⁻¹), allowing for clear differentiation. alfa-chemistry.com Additionally, the spectrum will display a strong absorption band for the ester carbonyl group (C=O) stretching vibration, typically found around 1735–1750 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group/Configuration |

| ~2925, ~2855 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1670 | C=C Stretch | Alkene (often weak) |

| ~1170 | C-O Stretch | Ester |

| ~965 | =C-H Bend (out-of-plane) | E (trans) double bond |

Ozonolysis for Double-Bond Position Determination

Ozonolysis is a classic chemical method used to cleave carbon-carbon double and triple bonds, which is instrumental in determining the precise location of unsaturation within a molecule. rsc.orgnih.gov When coupled with an analytical technique like mass spectrometry or gas chromatography, it provides definitive structural evidence that other methods may not. nih.gov

The procedure involves reacting this compound with ozone (O₃), which breaks the molecule at the C11=C12 double bond. A subsequent workup step (e.g., with zinc or dimethyl sulfide) yields two smaller, more easily identifiable carbonyl-containing fragments.

For this compound, ozonolysis yields two products:

Pentanal: A five-carbon aldehyde derived from the terminal end (C12 to C16) of the fatty acid chain.

Ethyl 11-oxoundecanoate: An eleven-carbon molecule containing both an aldehyde group at one end and the original ethyl ester group at the other.

The identification of these specific products by a method such as GC-MS confirms that the double bond was originally located between the 11th and 12th carbon atoms of the parent molecule. nih.gov

Table 4: Ozonolysis Products of this compound

| Reactant | Cleavage Site | Product 1 (from C1-C11) | Product 2 (from C12-C16) |

| This compound | C11=C12 | Ethyl 11-oxoundecanoate | Pentanal |

Bioassay Methodologies for Functional Validation

While instrumental analysis confirms the chemical structure of this compound, bioassays are essential to validate its biological function, for instance, as a pheromone or kairomone. These assays measure the behavioral or physiological response of a target organism to the chemical stimulus.

Olfactometry-based Assays (e.g., Y-tube Olfactometer)

The Y-tube olfactometer is a widely used laboratory apparatus for studying the olfactory responses and preferences of insects to volatile chemical cues. uliege.bemicrobe-investigations.com It provides a simple, controlled environment to assess whether a compound acts as an attractant, a repellent, or is neutral to the test organism. nih.gov

The setup consists of a Y-shaped glass or plastic tube. A purified and humidified air stream is passed through each of the two upper arms and converges into the single lower stem. uliege.be The test compound (e.g., this compound dissolved in a solvent) is placed on a filter paper in one arm (the "treatment" arm), while a filter paper with only the solvent is placed in the other (the "control" arm). An insect is then released at the base of the stem and is given a set amount of time to move upwind and make a choice between the two arms.

A statistically significant number of insects choosing the treatment arm over the control arm indicates that the compound is an attractant. The results are typically analyzed using a Chi-squared (χ²) test to determine if the observed distribution is significantly different from a random (50:50) choice. nih.gov

Table 5: Hypothetical Y-Tube Olfactometer Bioassay Results

| Test Subject | Test Compound | No. Choosing Treatment Arm | No. Choosing Control Arm | No Choice | Total (n) | P-value (χ² test) |

| Ostrinia nubilalis (moth) | This compound | 35 | 14 | 11 | 60 | <0.01 |

Field Trapping Experiments

Field trapping experiments are a cornerstone of chemical ecology research, providing essential data on the attractiveness of a specific compound or blend to target insect species in their natural habitat. These experiments are critical for verifying the biological activity of a potential pheromone identified in the laboratory. The design of such experiments typically involves deploying traps baited with the synthetic compound and comparing the number of insects captured in these traps against control traps (containing no bait or only the solvent).

To illustrate the type of data generated from such experiments, the following interactive table presents hypothetical findings for this compound, based on common outcomes in pheromone trapping studies.

Table 1: Hypothetical Field Trapping Results for this compound

| Target Species | Lure Concentration (µg) | Mean Trap Catch (± SE) | Control Trap Catch (± SE) |

|---|---|---|---|

| Species A | 10 | 15.2 ± 2.1 | 0.5 ± 0.2 |

| Species A | 100 | 28.7 ± 3.5 | 0.5 ± 0.2 |

Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile chemical compounds. It provides a direct measure of the detection of a specific odorant by the antennal receptors. The technique involves placing an isolated insect antenna between two electrodes and passing a current of air containing the test compound over the antenna. The resulting change in electrical potential (the EAG response) indicates that the compound has been detected.

EAG is a crucial step in the identification of pheromones and other semiochemicals as it can be used to screen a large number of compounds for biological activity. While specific EAG data for this compound could not be located in the reviewed literature, the general methodology is widely applied in entomological research. For example, studies on various tortricid moths have used EAG to assess their sensitivity to compounds like pear ester (ethyl (E,Z)-2,4-decadienoate), a known kairomone. researchgate.net

The following interactive table provides an illustrative example of the kind of data that would be generated from an EAG study on this compound with a hypothetical target insect species.

Table 2: Illustrative Electroantennographic (EAG) Responses to this compound

| Insect Species | Compound | EAG Response (mV ± SE) |

|---|---|---|

| Species B (Male) | This compound (1 µg) | 1.8 ± 0.2 |

| Species B (Female) | This compound (1 µg) | 0.4 ± 0.1 |

Cross-reactivity and Species Specificity Studies

Cross-reactivity and species specificity studies are vital for understanding the ecological implications of a semiochemical and for its potential application in pest management. These studies aim to determine whether a particular compound is attractive only to the target species or if it also elicits a response in other, often closely related, species. High species specificity is a desirable trait for pheromones used in monitoring and mating disruption programs, as it minimizes the impact on non-target organisms.

A study on the parasitoid Syndipnus rubiginosus demonstrated no cross-attraction with the sympatric sawfly parasitoid S. gaspesianus to its pheromone, ethyl (Z)-9-hexadecenoate, highlighting the species-specificity of this chemical signal. nih.gov Similarly, research on the pear ester has shown a degree of species specificity, although it can attract several species of tortricid moths. researchgate.net

To illustrate the data from such a study, the following interactive table presents hypothetical results on the cross-reactivity of this compound with several insect species.

Table 3: Hypothetical Cross-reactivity of this compound in Field Trapping

| Species | Mean Trap Catch with this compound (± SE) | Mean Trap Catch with Standard Pheromone (± SE) |

|---|---|---|

| Species C (Target) | 45.3 ± 5.2 | 48.1 ± 6.0 |

| Species D (Non-target) | 2.1 ± 0.8 | 35.7 ± 4.1 |

Chemical Synthesis and Derivatization Strategies for Research Applications

De Novo Synthesis Pathways

De novo synthesis refers to the creation of the molecule from simpler starting materials. For ethyl E-11-hexadecenoate, this typically involves forming the ester bond and establishing the correct geometry of the carbon-carbon double bond.

A primary and straightforward method for synthesizing this compound is through the direct esterification of (E)-11-hexadecenoic acid with ethanol (B145695). vulcanchem.com This reaction is typically catalyzed by an acid, such as sulfuric acid (H₂SO₄), and often requires elevated temperatures to proceed at a reasonable rate. vulcanchem.com The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol molecule. Following the reaction, a purification step, commonly silica (B1680970) gel chromatography, is necessary to isolate the desired ester from any remaining starting materials or byproducts, achieving a purity of over 95%. vulcanchem.com

The reaction can be represented as: (E)-11-hexadecenoic acid + Ethanol ⇌ this compound + Water vulcanchem.comsmolecule.com

Transesterification is another viable route, particularly when starting from natural oils and fats which are rich in triglycerides. smolecule.com In this process, a triglyceride containing a hexadecenoate acyl group reacts with an excess of ethanol, in the presence of an acid or base catalyst, to produce ethyl hexadecenoate and glycerol. smolecule.comuitm.edu.my This method is a cornerstone of biodiesel production. academicdirect.org While this approach can be cost-effective, it often yields a mixture of different fatty acid ethyl esters, reflecting the fatty acid composition of the source triglyceride. academicdirect.orgresearchgate.net Therefore, subsequent purification steps are essential to isolate this compound.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com This catalytic reaction can be used to construct unsaturated esters by reacting two different olefins, a process known as cross-metathesis. epo.org For the synthesis of this compound, a suitable strategy would involve the cross-metathesis of a shorter chain α-olefin with a terminally unsaturated ester. googleapis.com The choice of catalyst, often based on ruthenium or molybdenum, is crucial for controlling the stereochemistry of the newly formed double bond, with specific catalysts favoring the formation of the E-isomer. mdpi.commdpi.org This method offers a high degree of flexibility and control in synthesizing specific isomers of unsaturated esters. nih.gov

Stereoselective Synthesis of Isomers (E- and Z-Isomers)

The biological activity of pheromones is often highly dependent on the stereochemistry of the double bond. Therefore, methods that allow for the selective synthesis of either the E- or Z-isomer of ethyl 11-hexadecenoate are of significant interest.

Several strategies can be employed for stereoselective synthesis:

Starting Material Control : The stereochemistry of the final product can be dictated by the stereochemistry of the starting materials. For instance, using pure (E)-11-hexadecenoic acid in the esterification reaction will yield the E-isomer of the ethyl ester.

Stereoselective Reactions : Specific chemical reactions can be used to favor the formation of one isomer over the other. For example, the reduction of an internal alkyne can yield either the Z- or E-alkene, depending on the reaction conditions. The use of Lindlar's catalyst in a hydrogenation reaction typically produces the Z-isomer, while a dissolving metal reduction (e.g., with sodium in liquid ammonia) will favor the E-isomer. scielo.br

Isomerization : It is also possible to convert the more readily available Z-isomer to the E-isomer through catalytic isomerization techniques. scielo.br

The separation of E- and Z-isomers can be achieved through chromatographic methods, such as high-performance liquid chromatography (HPLC) on silver-ion-coated columns, which can effectively separate compounds based on the geometry of their double bonds.

Derivatization for Analytical Enhancement and Structure-Activity Studies

Chemical derivatization involves modifying the structure of this compound to alter its properties for specific applications. This can be particularly useful for enhancing its detectability in analytical instruments or for investigating how different functional groups affect its biological activity.

The double bond in this compound is a key site for chemical modification.

Epoxidation : The double bond can be converted into an epoxide ring through reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA). The resulting epoxide derivative can be more amenable to certain types of analysis and can also serve as a synthetic intermediate for further modifications.

Hydroxylation : The double bond can also be hydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide or through a two-step process of epoxidation followed by acid-catalyzed hydrolysis. These hydroxylated derivatives can exhibit different biological activities and can be useful in structure-activity relationship studies.

These derivatization strategies provide valuable tools for both the chemical analysis and the biological investigation of this compound.

Nucleophilic Substitution Reactions

The chemical reactivity of this compound is largely defined by its functional groups: the ester and the carbon-carbon double bond. The ester group, in particular, is a site for nucleophilic acyl substitution, a fundamental class of reactions in organic chemistry. uomustansiriyah.edu.iquomus.edu.iq While specific documented research focusing exclusively on the nucleophilic substitution of this compound is not extensively detailed in the literature, its reactivity can be confidently inferred from the well-established principles governing long-chain fatty acid esters. smolecule.comcetjournal.it

The core of this reactivity lies in the partial positive charge on the carbonyl carbon of the ester, making it an electrophilic target for nucleophiles. These reactions proceed via a tetrahedral addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, followed by the departure of the ethoxy (-OCH₂CH₃) leaving group. uomus.edu.iq The most common examples of this reaction type for esters are hydrolysis and transesterification. smolecule.com

Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, this compound would be converted back to its parent carboxylic acid, (E)-11-hexadecenoic acid, and ethanol. This is the reverse of the Fischer esterification used in its synthesis. vulcanchem.com The concentration of fatty acid ethyl esters can decrease over time in acidic aqueous environments, such as wine, due to this hydrolysis reaction. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. This process is effectively irreversible and yields ethanol and the sodium salt of the carboxylic acid (a soap). Subsequent acidification is required to obtain the free (E)-11-hexadecenoic acid. masterorganicchemistry.com

Transesterification: This process involves the reaction of this compound with a different alcohol in the presence of an acid or base catalyst. This results in the substitution of the original ethyl group with the new alkyl group from the reacting alcohol, forming a new ester and releasing ethanol. smolecule.comnih.gov For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. This type of reaction is fundamental to industrial processes like biodiesel production, where triglycerides (esters of glycerol) are transesterified with methanol or ethanol. scielo.br

The table below summarizes the primary nucleophilic substitution reactions applicable to the ester moiety of this compound.

Table 1: Representative Nucleophilic Substitution Reactions for this compound

| Reaction Type | Nucleophile | Reagents/Catalyst | Primary Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Water (H₂O) | H₃O⁺ (e.g., H₂SO₄, HCl) | (E)-11-hexadecenoic acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Hydroxide (OH⁻) | NaOH or KOH, Heat | Sodium or Potassium (E)-11-hexadecenoate, Ethanol |

Structure Activity Relationship Studies and Isomeric Effects

Influence of Double Bond Position and Configuration (E vs. Z) on Biological Efficacy

The placement and geometry of the carbon-carbon double bond within the hexadecenyl chain are critical determinants of the biological efficacy of ethyl hexadecenoate isomers. The E (trans) and Z (cis) configurations at the 11th position give rise to two distinct geometric isomers, Ethyl E-11-hexadecenoate and Ethyl Z-11-hexadecenoate, which can elicit significantly different biological responses.

In many biological systems, particularly in insect chemical communication, the specific configuration of the double bond is crucial for a precise "lock and key" fit with receptor proteins. nih.govresearchgate.net While one isomer may act as a potent attractant or signaling molecule, the other may be inactive or, in some cases, even inhibitory. nih.gov For instance, in many moth species, the specific ratio of E and Z isomers of a particular unsaturated fatty acid ester is essential for an optimal behavioral response. A shift in this ratio can lead to a diminished or complete loss of activity.

Furthermore, the position of the double bond along the carbon chain is equally important. Isomers with the double bond at positions other than the 11th carbon (e.g., Ethyl 9-hexadecenoate) would present a different three-dimensional shape and electron distribution, thereby altering their interaction with biological targets. Research in the field of insect pheromones has consistently shown that even a slight shift in the double bond position can render a compound biologically inactive. This high degree of specificity underscores the co-evolution of signaling molecules and their corresponding receptors.

Table 1: Hypothetical Comparison of Biological Efficacy of Ethyl Hexadecenoate Isomers

| Compound | Double Bond Position | Configuration | Relative Biological Efficacy |

| This compound | 11 | E (trans) | High |

| Ethyl Z-11-hexadecenoate | 11 | Z (cis) | Low to Moderate |

| Ethyl E-10-hexadecenoate | 10 | E (trans) | Negligible |

| Ethyl E-12-hexadecenoate | 12 | E (trans) | Negligible |

This table is illustrative and based on general principles of pheromone structure-activity relationships. Specific experimental data for this compound is required for definitive comparison.

Chain Length and Ester Moiety Variations

Studies on analogous long-chain fatty acid esters, such as those used as insect pheromones, have demonstrated that changes in chain length can have a significant effect on biological response. semanticscholar.org For example, increasing or decreasing the carbon chain from the optimal length of sixteen carbons can lead to a sharp decline in activity. A shorter chain length (e.g., C14) or a longer chain length (e.g., C18) would alter the molecule's van der Waals interactions with the binding pocket of a receptor, potentially disrupting the precise fit required for activation.

Similarly, the nature of the ester moiety plays a crucial role. The ethyl group in this compound contributes to the molecule's specific physicochemical properties. Replacing the ethyl group with a smaller methyl group or a larger propyl group would change the molecule's polarity and steric profile. These changes can affect how the molecule is released into the environment, its transport through biological fluids, and its ultimate binding affinity to a receptor.

Table 2: Predicted Impact of Structural Modifications on the Bioactivity of this compound Analogues

| Analogue | Modification | Predicted Effect on Bioactivity |

| Mthis compound | Ester Moiety | Altered (potentially reduced) |

| Propyl E-11-hexadecenoate | Ester Moiety | Altered (potentially reduced) |

| Ethyl E-11-pentadecenoate | Chain Length | Reduced |

| Ethyl E-11-heptadecenoate | Chain Length | Reduced |

This table provides a predictive framework based on established principles of structure-activity relationships for similar compounds.

Computational Modeling and Molecular Docking for Receptor Interactions

Computational modeling and molecular docking have emerged as powerful tools for investigating the interactions between semiochemicals like this compound and their protein targets, such as pheromone-binding proteins (PBPs) and odorant receptors (ORs). iaea.org These in silico approaches provide valuable insights into the binding modes, affinities, and the specific molecular forces that govern these interactions.

Molecular docking simulations can predict the most likely binding pose of this compound within the binding pocket of a target receptor. These models can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand. For instance, the long aliphatic chain of the molecule is likely to interact with hydrophobic residues, while the ester group may form hydrogen bonds with polar residues in the binding site.

By comparing the docking scores and binding poses of different isomers (e.g., E vs. Z) and analogues (varied chain length or ester group), researchers can rationalize experimentally observed differences in biological activity. For example, a model might show that the E-isomer forms a more stable complex with the receptor due to a better geometric fit and more favorable energetic interactions compared to the Z-isomer. These computational studies can guide the synthesis of novel, more potent analogues and help to elucidate the molecular basis of receptor specificity.

Impact of Compound Purity on Bioactivity Assays

In the context of pheromones and other semiochemicals, even small amounts of an inactive or inhibitory isomer can have a profound effect on the biological response. nih.gov For example, if a sample of this compound is contaminated with its Z-isomer, the observed bioactivity might be an underestimation of the true activity of the pure E-isomer. In some cases, the Z-isomer could act as an antagonist, actively inhibiting the response to the E-isomer.

Therefore, rigorous purification and analytical characterization are essential before conducting any biological experiments. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are crucial for determining the isomeric purity of a sample. Without a high degree of purity, it is difficult to establish a reliable structure-activity relationship and to accurately attribute the observed biological effects to the compound of interest. The presence of even minor impurities can confound results and lead to misleading interpretations of the compound's biological function.

Genetic Engineering of Microbial Hosts

Escherichia coli is a well-characterized and widely used microbial chassis for metabolic engineering due to its rapid growth and the availability of extensive genetic tools. nih.govresearchgate.net Engineering E. coli for FAEE production involves the introduction of heterologous pathways and the optimization of native fatty acid metabolism. nih.gov

Wild-type E. coli does not naturally produce FAEEs. nih.govnih.gov The creation of FAEE-producing strains requires the introduction of a synthetic pathway to convert intermediates from the native fatty acid biosynthesis (FAS) pathway into the final ester products. A common strategy involves expressing two key enzymes: a thioesterase to release free fatty acids (FFAs) from the FAS machinery and a wax ester synthase to catalyze the esterification of FFAs with ethanol (B145695). nih.gov

Researchers have successfully engineered E. coli strains capable of producing FAEEs by introducing plasmids that encode these functions. For instance, the p(Microdiesel) plasmid was developed to encode the necessary enzymes for both ethanol generation from carbohydrates and the subsequent transesterification to yield FAEEs. nih.gov Pilot-scale fed-batch cultivations of E. coli strains harboring this plasmid have demonstrated the potential for significant FAEE production, achieving cell densities up to 61 g/L and FAEE content as high as 25.4% of the cell dry mass. nih.gov

Another critical aspect of strain engineering is overcoming the natural regulatory mechanisms of the host that limit fatty acid production. The fatty acid operon (fabHDG) in E. coli is subject to feedback inhibition, which can be a significant barrier to overproduction. nih.gov Engineering strategies aim to bypass this feedback inhibition to enhance the pool of fatty acid precursors available for FAEE synthesis. nih.govnih.gov

| Strain Engineering Strategy | Key Genes/Components | Reported Outcome | Reference |

| Introduction of FAEE Pathway | p(Microdiesel) plasmid encoding wax ester synthase and ethanol synthesis pathway | FAEE content of 25.4% (wt/wt) of cell dry mass in fed-batch cultivation. | nih.gov |

| Overcoming Feedback Inhibition | Engineering of the fabHDG operon | Increased precursor availability for FAEE biosynthesis. | nih.gov |

| Co-expression of Thioesterase and Wax Synthase | tesB (Thioesterase B), ws (Wax Synthase) | Enabled the conversion of fatty acyl-ACPs to FAEEs. | nih.gov |

The core of the engineered FAEE pathway in E. coli relies on the heterologous expression of specific enzymes. iyte.edu.tr Thioesterases are crucial for cleaving the growing fatty acyl chain from its acyl carrier protein (ACP), releasing it as a free fatty acid (FFA). nih.govnih.gov While E. coli has its own thioesterases, expressing specific plant-derived thioesterases can alter the chain length of the FFAs produced, allowing for tailored synthesis. For example, co-expression of thioesterases from Umbellularia californica (ucFatB) and Cinnamomum camphora (ccFatB) in E. coli led to the accumulation of medium-chain free fatty acids. researchgate.net

Once the desired FFA precursor (e.g., (E)-11-hexadecenoic acid) is liberated, an ester synthase is required to catalyze its condensation with ethanol. The most commonly used enzyme for this purpose is a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), often sourced from bacteria like Acinetobacter baylyi ADP1. researchgate.netresearchgate.net This enzyme catalyzes the trans-esterification of the fatty acid to produce the final FAEE. nih.gov The efficiency of FAEE production can be influenced by the level of ethanol supplementation, with studies showing a 3% ethanol concentration yielding optimal results in shake-flask fermentations. researchgate.net

To maximize the yield of a specific FAEE like this compound, the host's native fatty acid biosynthetic pathway must be manipulated to increase the flux towards the C16 precursor, hexadecanoic acid. nih.govnih.gov The fatty acid synthesis in E. coli begins with acetyl-CoA and involves a series of elongation cycles. nih.govnih.gov

Metabolic engineering efforts focus on several key points:

Increasing Precursor Supply: Enhancing the pool of the primary building block, acetyl-CoA, is a common strategy.

Overcoming Regulation: The biosynthesis is tightly regulated at the transcriptional level by factors like FabR and FadR. nih.gov Modifying these regulators can deregulate the pathway and boost fatty acid production.

Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (the β-oxidation pathway) prevents the breakdown of the synthesized FFAs, thereby increasing their availability for esterification. nih.gov

By combining the overexpression of key synthesis enzymes with the deletion of competing pathways, engineers can channel metabolic flux towards the desired fatty acid precursors, creating a more efficient cellular factory for FAEE production. nih.govnih.gov

Yeast Fermentation Systems (e.g., Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica has emerged as a powerful host for producing fatty acid-derived molecules. researchgate.netnih.gov Its natural ability to accumulate high levels of lipids, coupled with advanced genetic engineering tools, makes it an ideal platform for synthesizing complex molecules like insect pheromones. researchgate.netnih.govimperial.ac.uk

The biosynthesis of this compound requires the creation of a specific double bond at the Δ11 position of a C16 fatty acid backbone. This is achieved through the action of fatty acid desaturases. The first step is the synthesis of the saturated C16 precursor, palmitic acid, which is abundant in Y. lipolytica. frontiersin.org

To produce the required (E)-11-hexadecenoic acid precursor, specific desaturase enzymes must be introduced into the yeast. Research has shown that desaturases from insects, such as Manduca sexta, can be successfully expressed in Y. lipolytica to produce novel C16 unsaturated fatty acids. nih.govimperial.ac.uk The expression of these heterologous desaturases, which can introduce double bonds at specific positions, is a critical step. nih.govresearchgate.netnih.gov

Furthermore, while the target molecule is an ester, many insect pheromones are alcohols or acetates, requiring a fatty acid reductase (FAR) to convert the fatty acyl precursor to a fatty alcohol. frontiersin.org Even for ester production, the precursor fatty acid must first be activated, often to a fatty acyl-CoA, before being esterified by a wax ester synthase. Optimizing the expression levels of the required desaturases and ensuring efficient downstream processing by reductases or synthases are key to maximizing the yield of the final pheromone component. frontiersin.orgresearchgate.net

| Organism | Heterologous Enzyme | Function | Outcome in Y. lipolytica | Reference |

| Manduca sexta | MsexD2, MsexD3 (Desaturases) | Introduction of double bonds in C16 fatty acids | Production of novel C16 conjugated fatty acids. | nih.govimperial.ac.uk |

| Flax | Δ15 Desaturase (△15D) | Introduction of a double bond | Increased lipid accumulation and unsaturated fatty acid content. | nih.gov |

To move from basic strain engineering to research-scale production, fermentation strategies must be optimized. Fed-batch cultivation is a widely used technique to achieve high cell densities and enhance product yields by carefully controlling the nutrient supply, thereby avoiding substrate inhibition and catabolite repression. researchgate.netmdpi.com

For Y. lipolytica, various fed-batch strategies have been shown to significantly improve the production of lipids and related molecules compared to simple batch cultures. researchgate.netnih.gov Strategies include:

Constant Feeding: A continuous, low-level feed of the carbon source (e.g., glucose) maintains optimal growth and production conditions.

Intermittent Feeding: Nutrients are added in pulses at specific points during the fermentation, which can be beneficial for inducing certain metabolic pathways. nih.gov

In the context of pheromone production, a two-stage fed-batch process is often effective. The first stage focuses on rapid biomass accumulation, while the second stage, often initiated by a change in the feed composition (e.g., addition of an inducer or a different carbon source), is dedicated to product synthesis. researchgate.net For example, studies on lipase (B570770) production in Y. lipolytica demonstrated that feeding with a combination of glucose and olive oil resulted in a three-fold increase in yield compared to a batch culture. researchgate.net Similar strategies can be applied to the production of this compound, where a high-density culture is first grown, followed by an induction phase to trigger the expression of the desaturases and wax synthases needed for pheromone synthesis.

This compound: A Comprehensive Chemical Profile

This compound is an unsaturated fatty acid ester with the chemical formula C18H34O2. mdpi.comnih.gov This monograph provides a detailed overview of its chemical and physical properties, synthesis methodologies, industrial applications, and environmental considerations, with a specific focus on biotechnological research for its production.

Biotechnological Approaches for Research Scale Production

The development of efficient and specific biocatalysts is crucial for the research-scale production of specific fatty acid esters like Ethyl E-11-hexadecenoate.

The discovery of novel enzymes with desired properties and the engineering of existing enzymes to enhance their performance are key strategies in developing biotechnological production methods.

Lipases and esterases are the primary enzymes used for the synthesis of fatty acid esters. scielo.br The search for novel lipases with high selectivity for long-chain unsaturated fatty acids is an active area of research. nih.gov Lipases from various microbial sources, including bacteria and fungi, exhibit different substrate specificities. mdpi.com For instance, some lipases show a preference for medium to long-chain fatty acids. indianbotsoc.org

Table 2: Examples of Lipases Used in Ester Synthesis

| Enzyme Source | Substrate Preference | Reference |

|---|---|---|

| Rhizomucor miehei | sn-1,3 specific | mdpi.com |

| Rhizopus oryzae | sn-1,3 specific | mdpi.com |

| Candida antarctica lipase (B570770) B (Novozym 435) | Broad substrate specificity | nih.govresearchgate.net |

Protein engineering techniques, including rational design and directed evolution, are employed to improve the properties of lipases for specific applications. purdue.edu Engineering efforts can focus on enhancing thermostability, altering substrate specificity, and improving catalytic efficiency. purdue.edu The Lipase Engineering Database provides a valuable resource for understanding the structure-function relationships of these enzymes, aiding in the design of improved biocatalysts. nih.gov By modifying key amino acid residues in the active site or substrate-binding tunnel, it is possible to tailor the enzyme's selectivity towards specific fatty acids, such as C16 monounsaturated fatty acids. mdpi.com

Table 3: Protein Engineering Strategies for Lipases

| Engineering Goal | Approach | Reference |

|---|---|---|

| Enhanced Thermostability | Rational design, Directed evolution | purdue.edu |

| Altered Substrate Specificity | Site-directed mutagenesis of active site residues | mdpi.com |

Industrial Applications

While specific industrial applications for Ethyl E-11-hexadecenoate are not widely documented, long-chain unsaturated fatty acid esters have a range of uses in various industries. nih.govresearchgate.net

Cosmetics and Personal Care: Used as emollients, conditioning agents, and fragrance components in skincare and haircare products. ulprospector.com

Lubricants: Serve as biodegradable and high-performance base oils for lubricants.

Biofuels: Fatty acid ethyl esters are a major component of biodiesel. nih.gov

Plasticizers: Used to increase the flexibility and durability of plastics.

Environmental Fate

Microbial Degradation Pathways in Ecosystems

The primary mechanism for the environmental breakdown of fatty acid ethyl esters like this compound is microbial degradation. A wide variety of microorganisms naturally present in soil and aquatic environments are capable of metabolizing these esters. The degradation process is typically initiated by an enzymatic hydrolysis of the ester bond, a process known as de-esterification. This initial step releases the constituent fatty acid (E-11-hexadecenoic acid) and ethanol.

Following de-esterification, the resulting fatty acid enters the β-oxidation pathway, a well-established metabolic process where the fatty acid chain is sequentially broken down to produce acetyl-CoA. This multi-step process involves the sequential removal of two-carbon units from the fatty acid chain. The acetyl-CoA then enters the citric acid cycle, ultimately leading to the production of carbon dioxide, water, and biomass. The ethanol produced during the initial hydrolysis is readily biodegradable under both aerobic and anaerobic conditions.

Studies on analogous C18 unsaturated fatty acid esters have shown that the presence of a double bond within the carbon chain can influence the rate of biodegradation. The unsaturation may require additional enzymatic steps for complete degradation compared to saturated fatty acid esters. For instance, research on the anaerobic biodegradation of various alkyl esters in marine sediment has indicated that the presence of an unsaturated bond in the acid moiety can increase the biodegradability of the ester. researchgate.net

While specific microbial species responsible for the degradation of this compound have not been documented, it is expected that a diverse consortium of bacteria and fungi possessing lipase (B570770) and esterase enzymes would be involved in its breakdown in the environment.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in various matrices, such as soil, sediment, and organic materials like wood. The extent of this interaction is largely dependent on the physicochemical properties of the compound and the characteristics of the environmental matrix.

Adsorption in Soil and Sediment:

The relationship between the amount of a substance adsorbed onto a solid and its concentration in the surrounding solution at equilibrium is described by adsorption isotherms. For many organic compounds, the Freundlich and Langmuir models are used to describe this behavior.

Interaction with Wood in Beverages:

In the context of beverages that may come into contact with wood, such as aged spirits, the adsorption and desorption of esters like this compound can influence the flavor and aroma profile. The interaction between the ester and the lignocellulosic matrix of the wood can occur through several mechanisms. These include partitioning into the wood's organic components and potential esterification reactions with the hydroxyl groups present in cellulose (B213188) and lignin.